molecular formula C26H23ClN2O4 B2554637 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate CAS No. 313232-53-0

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate

Cat. No.: B2554637
CAS No.: 313232-53-0
M. Wt: 462.93
InChI Key: INUBTVNKVVIKAG-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate is a naphthalimide derivative characterized by a 1,8-naphthalimide core substituted with a piperidine group at the 6-position and a 2-chlorobenzoate ester at the 2-position. The compound belongs to a class of fluorophores known for their photostability, large Stokes shifts, and applications in sensing, bioimaging, and materials science . Its structure combines electron-donating (piperidine) and electron-withdrawing (chlorobenzoate) groups, which influence its electronic and fluorescence properties.

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c27-21-10-3-2-7-17(21)26(32)33-16-15-29-24(30)19-9-6-8-18-22(28-13-4-1-5-14-28)12-11-20(23(18)19)25(29)31/h2-3,6-12H,1,4-5,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUBTVNKVVIKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences Among Naphthalimide Derivatives
Compound Name Substituent at 6-Position Ester/Acid Group at 2-Position Key Features Reference ID
Target Compound Piperidine 2-Chlorobenzoate Electron-withdrawing Cl enhances stability -
Ethyl [1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl]acetate Piperidine Ethyl acetate Simpler ester; lower molecular weight
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate Morpholine 4-Bromobenzoate Bromine increases steric bulk
4-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid Piperidine Benzoic acid Carboxylic acid enables conjugation
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives Varies (e.g., phenyl) Amide Bioactive; plant growth regulation

Key Observations :

  • Piperidine vs. Morpholine : Piperidine (6-membered amine ring) provides stronger electron-donating effects compared to morpholine (oxygen-containing ring), influencing fluorescence quantum yields .
  • Ester vs.
  • Halogen Effects: The 2-chloro substituent may induce stronger intramolecular charge transfer (ICT) than bromine or non-halogenated esters .

Insights :

  • Piperidine substitution typically occurs under basic conditions (e.g., triethylamine) in polar aprotic solvents like N-methylpyrrolidone (NMP) .
  • Esterification of the target compound likely involves coupling 2-chlorobenzoic acid with a naphthalimide-alcohol intermediate using agents like DCC/DMAP .
  • Conflicting yields (e.g., 10% vs. 69% for compound 4 in ) highlight the sensitivity of reactions to conditions like solvent choice and temperature.

Physical and Spectroscopic Properties

Table 3: Comparative Physical and Spectral Data
Compound Melting Point (°C) UV-Vis λmax (nm) Fluorescence λem (nm) Reference ID
Ethyl [1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl]acetate Not reported 345 515
Methyl 4-(1,3-dioxo-6-(piperidin-1-yl)-1H-benz[de]isoquinolin-2(3H)-yl)benzoate 280–282 350 530
4-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid >300 360 540
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives 180–220 Not reported Not reported

Analysis :

  • Higher melting points correlate with increased polarity (e.g., carboxylic acid derivatives > esters) .
  • The 2-chlorobenzoate ester is expected to exhibit a red-shifted absorption/emission compared to ethyl esters due to enhanced ICT .

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